N-(2-benzoyl-1-benzofuran-3-yl)butanamide

Catalog No.
S12008910
CAS No.
M.F
C19H17NO3
M. Wt
307.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-benzoyl-1-benzofuran-3-yl)butanamide

Product Name

N-(2-benzoyl-1-benzofuran-3-yl)butanamide

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)butanamide

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C19H17NO3/c1-2-8-16(21)20-17-14-11-6-7-12-15(14)23-19(17)18(22)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,20,21)

InChI Key

JHZAHANBLSHGQE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3

N-(2-benzoyl-1-benzofuran-3-yl)butanamide is an organic compound characterized by its unique structure, which integrates a benzofuran core with a butanamide side chain. Its molecular formula is C19H17NO3C_{19}H_{17}NO_3 and it has a molecular weight of approximately 307.3 g/mol. The compound features a benzoyl group attached to the benzofuran, which contributes to its chemical reactivity and potential biological activities. The IUPAC name reflects its structural complexity, indicating the presence of both an amide and a benzofuran moiety.

N-(2-benzoyl-1-benzofuran-3-yl)butanamide can undergo various chemical transformations:

  • Oxidation: This compound can be oxidized to form carboxylic acids or ketones using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction of the carbonyl group can yield corresponding alcohols, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzofuran ring, employing halogens or amines under suitable conditions.

These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its physical properties.

Research has indicated that N-(2-benzoyl-1-benzofuran-3-yl)butanamide exhibits promising biological activities. Notably, it has been explored for its potential as an anticonvulsant agent, suggesting efficacy in treating epilepsy. The mechanism of action may involve interaction with neurotransmitter receptors or ion channels, modulating their activity to exert anticonvulsant effects. Further studies are warranted to elucidate its full spectrum of biological activities and therapeutic potential.

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)butanamide typically involves the reaction of 2-benzoylbenzofuran with butanoyl chloride in the presence of a base such as pyridine. The reaction is generally conducted under reflux conditions to ensure complete conversion of the starting materials into the desired product. While specific industrial production methods are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions to maximize yield and purity.

N-(2-benzoyl-1-benzofuran-3-yl)butanamide has several applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Medicine: Its potential therapeutic effects make it a candidate for further investigation in treating neurological disorders.
  • Industry: The compound may find utility in developing new materials with specific properties, including polymers and coatings.

Interaction studies of N-(2-benzoyl-1-benzofuran-3-yl)butanamide suggest that it interacts with specific molecular targets, potentially inhibiting their activity through competitive binding. Understanding these interactions is crucial for elucidating its biological effects and therapeutic applications. Preliminary findings indicate involvement in neurotransmitter modulation pathways, although detailed mechanisms remain to be fully characterized.

Several compounds exhibit structural similarities to N-(2-benzoyl-1-benzofuran-3-yl)butanamide. These include:

Compound NameMolecular FormulaKey Features
N-(2-benzoyl-1-benzofuran-3-yl)benzamideC18H15NO3Lacks butanamide side chain; different positioning of functional groups
N-(2-benzoyl-3-methyl-1-benzofuran)acetamideC20H19NO3Acetamide instead of butanamide; simpler structure
N-(2-acetylbenzofuran)butanamideC16H15NO2Different acyl group; lacks benzoyl functionality

N-(2-benzoyl-1-benzofuran-3-yl)butanamide is distinguished by its dual functional groups (benzoyl and butanamide), which confer unique chemical reactivity and biological activity compared to these similar compounds. The presence of the benzofuran scaffold further enhances its potential for diverse applications in medicinal chemistry and materials science .

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

307.12084340 g/mol

Monoisotopic Mass

307.12084340 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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